N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide
Description
Properties
CAS No. |
920506-29-2 |
|---|---|
Molecular Formula |
C15H12BrIN2OS |
Molecular Weight |
475.1 g/mol |
IUPAC Name |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C15H12BrIN2OS/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20) |
InChI Key |
SIAUXODRZQGRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(SC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-1H-indole
One of the first steps in synthesizing N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide is obtaining 5-bromo-1H-indole. This can be achieved through a bromination reaction of indole:
Reagents : Indole, bromine (Br₂), acetic acid.
Procedure : Indole is dissolved in acetic acid, and bromine is added dropwise under stirring at room temperature. The reaction is monitored until completion, typically yielding 5-bromo-1H-indole with high purity.
Formation of Ethylamine Derivative
Following the synthesis of 5-bromo-1H-indole, the next step involves forming the ethylamine derivative:
Reagents : 5-bromo-1H-indole, ethylene diamine or ethylamine.
Procedure : The bromoindole is reacted with ethylene diamine in a solvent such as ethanol under reflux conditions. The reaction typically requires several hours, with yields around 70% after purification.
Synthesis of Thiophene Derivative
The thiophene component can be synthesized through a cyclization reaction:
Reagents : 2-Iodothiophene, suitable coupling agents (e.g., palladium catalysts).
Procedure : The reaction between the thiophene precursor and the bromoindole derivative occurs in the presence of a palladium catalyst under inert atmosphere conditions. Yields for this step can vary but are often reported around 60%-80%.
Coupling Reaction to Form Target Compound
The final step involves coupling the indole derivative with the thiophene derivative to form this compound:
Reagents : The previously synthesized bromoindole and thiophene derivatives, a coupling agent (such as EDC or DCC), and a base (e.g., triethylamine).
Procedure : The two components are mixed in a suitable solvent (like DMF or DMSO) under controlled temperature conditions. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, the product is purified via column chromatography.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Yield (%) | Conditions |
|---|---|---|---|---|
| 1 | Bromination | Br₂, Acetic Acid | High | Room Temp |
| 2 | Ethylamine Formation | Ethylene Diamine | ~70 | Reflux |
| 3 | Cyclization | Pd Catalyst | 60%-80% | Inert Atmosphere |
| 4 | Coupling | EDC/DCC, Base | Variable | DMF/DMSO |
The preparation of this compound involves multiple synthetic steps that require careful selection of reagents and conditions to optimize yields. Each method has its advantages and potential drawbacks depending on the desired purity and yield of the final product. Further research may focus on improving these methods or exploring alternative pathways for synthesis to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the field of cancer treatment and neuropharmacology.
1.1 Anticancer Properties
Research indicates that compounds with indole and thiophene moieties can exhibit anticancer activities. The presence of the bromo and iodo substituents in N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide enhances its reactivity, potentially leading to the development of novel anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
1.2 Neuropharmacological Effects
Studies have suggested that indole derivatives can influence serotonin receptors, making them candidates for developing antidepressants or anxiolytics. The structure of this compound may facilitate interactions with these receptors, warranting further investigation into its psychotropic effects.
Material Science Applications
The unique electronic properties of this compound make it a subject of interest in material science, particularly in organic electronics.
2.1 Organic Photovoltaics
The compound's π-conjugated system allows for efficient light absorption and charge transport, which are critical characteristics for organic photovoltaic materials. Research has explored its incorporation into solar cells, aiming to improve their efficiency and stability.
2.2 Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound is also being investigated for use in OLED technology. Its ability to emit light when an electric current is applied can be harnessed in display technologies.
Biological Studies
The biological implications of this compound extend beyond pharmacology into biochemical research.
3.1 Enzyme Inhibition Studies
Preliminary studies have indicated that this compound may act as an inhibitor for specific enzymes involved in disease pathways, such as kinases or phosphatases. This attribute is particularly valuable in drug discovery processes aimed at targeting metabolic disorders or cancers.
3.2 Cellular Mechanisms
Investigations into the cellular mechanisms affected by this compound reveal its potential role in modulating signaling pathways associated with inflammation and oxidative stress. Such properties are crucial for developing treatments for conditions like arthritis or neurodegenerative diseases.
Summary of Research Findings
A summary table of key findings related to the applications of this compound is presented below:
Mechanism of Action
The mechanism of action of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Indole Modifications
Halogenation Patterns
- 5-Bromoindole Derivatives :
The 5-bromo substitution is prevalent in compounds with diverse activities, including anticancer (e.g., E20 in ) and antidepressant effects (e.g., 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine in ) . Bromine’s electronegativity and size enhance hydrophobic interactions and π-stacking with biological targets. - 5-Methoxyindole Derivatives :
Compounds like 6,7-dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c, ) exhibit altered solubility and binding kinetics due to methoxy groups, which increase polarity compared to bromine .
Substitution at C2 and C3 Positions
Linker Variations
Carboxamide-Linked Aromatic Systems
Thiophene vs. Benzamide
- 2-Iodothiophene-3-carboxamide :
The iodine atom in the target compound increases lipophilicity and polarizability compared to E20’s 2-hydroxy-3-methylbenzamide (). This could enhance blood-brain barrier penetration or modulate enzyme inhibition . - Quinazoline-4-amine Systems :
Compounds like 11h (N-[2-(5-bromo-1H-indol-3-yl)ethyl]-6,7-dimethoxyquinazolin-4-amine, ) feature a planar quinazoline ring, likely targeting kinase active sites through π-π interactions .
Thiazole and Coumarin Systems
- Thiazole Derivatives :
tert-Butyl (2-(5-bromo-1H-indol-3-yl)-1-(4-phenylthiazol-2-yl)ethyl)carbamate () incorporates a nitrogen-containing thiazole, which may engage in hydrogen bonding absent in thiophene systems . - Coumarin Derivatives: N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide () utilizes a coumarin scaffold, known for intercalation into DNA or inhibition of topoisomerases .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for preparing N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide?
A common approach involves coupling halogenated indole derivatives with iodothiophene carboxamide precursors. For example, analogous compounds (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) are synthesized via refluxing halogenated anilines with acid derivatives in the presence of catalysts like pyridine and p-toluenesulfonic acid . Adapting this method, the indole-ethylamine moiety can be functionalized via nucleophilic substitution or amidation, followed by iodination of the thiophene ring using iodine sources (e.g., N-iodosuccinimide) under controlled conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Essential for confirming the integration of bromine (¹H NMR: deshielding near 7.2–7.8 ppm for indole protons; ¹³C NMR: Br and I substituents cause distinct carbon shifts).
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers observed in related carboxamides) and confirms molecular planarity (dihedral angles <10° between aromatic rings) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine and iodine signatures) .
Q. What safety protocols are recommended for handling this compound?
- Use flame-retardant, antistatic lab coats and chemical-resistant gloves.
- Employ fume hoods to avoid inhalation of halogenated intermediates.
- Prevent environmental leakage; halogenated by-products require neutralization before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in tautomeric forms observed between solution and solid-state analyses?
Crystallography often reveals lactam/keto-amine tautomers due to hydrogen-bonded dimerization (e.g., N–H⋯O interactions stabilizing the lactam form in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) . In solution, dynamic NMR or variable-temperature studies can detect tautomeric equilibria. Computational modeling (DFT) further predicts dominant tautomers based on solvent polarity and temperature .
Q. What strategies minimize by-products during the iodination of the thiophene ring?
- Controlled Iodination : Use stoichiometric N-iodosuccinimide (NIS) in anhydrous DMF at 0–5°C to avoid over-iodination.
- Protecting Groups : Temporarily protect the indole NH with tert-butoxycarbonyl (Boc) to prevent competing reactions.
- Catalytic Optimization : Add Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as demonstrated in analogous thiophene iodinations .
Q. How can computational methods validate the molecular conformation and reactivity?
- Docking Studies : Model interactions with biological targets (e.g., kinase inhibitors) using the compound’s planar conformation, predicted via DFT calculations.
- Hydrogen-Bond Analysis : Simulate dimerization patterns (e.g., centrosymmetric dimers via N–H⋯O bonds) to correlate with crystallographic data .
- Reactivity Predictions : Use frontier molecular orbital (FMO) theory to identify electrophilic sites on the iodothiophene ring for further functionalization .
Q. What are the challenges in scaling up the synthesis while maintaining purity?
- By-Product Control : Monitor reaction progress via HPLC to detect intermediates (e.g., dehalogenated by-products).
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from methanol/water mixtures to isolate the product (>98% purity) .
- Stability Testing : Assess degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
Solubility discrepancies may arise from polymorphic variations. For example, crystallographic data show that planar conformations (dihedral angle ~8°) enhance π-stacking, reducing solubility in water. However, adding dimethyl sulfoxide (DMSO) as a co-solvent disrupts stacking, improving solubility. Validate via saturation shake-flask assays .
Q. Why do catalytic yields vary significantly across studies for similar reactions?
Differences in catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) and solvent systems (DMF vs. THF) impact efficiency. For instance, DMF stabilizes Pd intermediates but may decompose at high temperatures. Optimize via Design of Experiments (DoE) to identify robust conditions .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
